(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is a heterocyclic aromatic structure, and includes functional groups such as an ethyl ester, an amide, and a chlorophenyl group.
Properties
IUPAC Name |
ethyl 5-[[(Z)-but-2-enoyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-3-5-14(24)21-17-15-13(10-28-17)16(19(26)27-4-2)22-23(18(15)25)12-8-6-11(20)7-9-12/h3,5-10H,4H2,1-2H3,(H,21,24)/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYTOFNKOWLQD-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridazine Intermediate
The synthesis begins with the preparation of 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyridazine. This is achieved via a Knoevenagel condensation between a 4-chlorophenyl-substituted hydrazine derivative and ethyl cyanoacetate. The reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C, yielding a pyridazine scaffold with an exocyclic ketone:
$$
\text{Hydrazine derivative} + \text{CH}2(\text{CN})CO2\text{Et} \xrightarrow{\text{HOAc, Δ}} \text{Pyridazine intermediate}
$$
Thiophene Annulation via the Gewald Reaction
The thieno[3,4-d]pyridazine core is formed using a Gewald-type cyclization . Sulfur and a secondary amine (e.g., morpholine) facilitate the reaction between the pyridazine ketone and ethyl cyanoacetate, generating the bicyclic system. Key conditions:
- Temperature : 60–80°C in ethanol or DMF.
- Catalyst : Piperidine or morpholine (10–20 mol%).
- Time : 12–24 hours.
The product, 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine, is isolated via recrystallization from ethanol (Yield: 65–75%).
Introduction of the Ethyl Carboxylate Group
The ethyl ester at position 1 is introduced through esterification of a carboxylic acid intermediate. The acid is generated by saponification of a nitrile group (if present) or direct oxidation. For example:
- Saponification : Treatment of a nitrile-containing precursor with aqueous NaOH (2 M) at 50°C.
- Esterification : Reaction of the carboxylic acid with ethanol in the presence of H$$2$$SO$$4$$ (Fisher esterification) or DCC/DMAP.
Alternatively, transesterification using titanium(IV) isopropoxide in ethanol efficiently converts methyl or isopropyl esters to the ethyl derivative.
Stereoselective Acylation at Position 5
Synthesis of (Z)-But-2-enamido Group
The 5-amino group undergoes acylation with but-2-enoyl chloride under conditions favoring the Z-isomer . Critical parameters:
- Base : Triethylamine or pyridine (2 equiv) in anhydrous THF or DCM.
- Temperature : –10°C to 0°C to minimize epimerization.
- Stereocontrol : Bulky bases (e.g., DIPEA) and low temperatures favor the Z-configuration by reducing rotational freedom in the transition state.
$$
\text{5-Amino intermediate} + \text{CH}2=CHCOCl \xrightarrow{\text{Et}3\text{N, THF}} \text{(Z)-enamide}
$$
The reaction is monitored by $$^1$$H NMR for the disappearance of the NH$$_2$$ signal (δ 5.2 ppm) and the appearance of the enamide NH (δ 8.1 ppm).
Purification and Isolation
The crude product is purified via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1) or recrystallization from ethanol/water. The Z-configuration is confirmed by NOE spectroscopy, showing proximity between the enamide NH and the thieno ring protons.
Optimization and Mechanistic Insights
Key Side Reactions and Mitigation
Analytical Data
- IR (KBr) : 3277 cm$$^{-1}$$ (NH), 1679 cm$$^{-1}$$ (C=O), 1588 cm$$^{-1}$$ (C=N).
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 1.35 (t, J = 7.1 Hz, 3H, CO$$2$$Et), 2.45 (d, J = 14 Hz, 2H, CH$$2$$), 5.82 (dq, J = 11.5, 1.5 Hz, 1H, CH=CH$$2$$), 6.95 (dq, J = 11.5, 1.5 Hz, 1H, CH=CH$$_2$$), 8.1 (s, 1H, NH).
- MS (ESI+) : m/z 458.1 [M+H]$$^+$$.
Scale-Up and Industrial Feasibility
Process Considerations
- Cost Efficiency : But-2-enoyl chloride is synthesized from crotonic acid (≤ $50/kg at bulk scales).
- Solvent Recovery : Ethanol and THF are recycled via distillation.
- Yield Improvement : Batch crystallization increases purity to >98% (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethyl ester group can be oxidized to form a carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen atoms or reduce double bonds.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Reduced forms of the compound, potentially with fewer double bonds or oxygen atoms.
Substitution: : Substituted derivatives where the chlorophenyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other thieno[3,4-d]pyridazine derivatives, which may have similar structures but different substituents. The presence of the but-2-enamido and chlorophenyl groups makes this compound unique and may confer distinct properties compared to other similar compounds.
List of Similar Compounds
(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
(Z)-ethyl 5-(but-2-enamido)-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
(Z)-ethyl 5-(but-2-enamido)-3-(4-nitrophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
This detailed overview provides a comprehensive understanding of (Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, from its synthesis to its potential applications and mechanisms of action
Biological Activity
(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thieno[3,4-d]pyridazine derivatives with various amines and carboxylic acids. The synthesis typically involves:
- Formation of Thieno[3,4-d]pyridazine : Utilizing appropriate starting materials such as 1,2-dicarbonyl compounds and thioureas.
- Enamide Formation : The introduction of the but-2-enamido group through condensation reactions.
- Esterification : The final step involves esterification to obtain the ethyl ester form of the compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values indicated potent inhibition of cell proliferation.
- Lung Cancer (A549) : The compound showed promising results in reducing cell viability.
Table 1 summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.091 |
| A549 | 0.075 |
| HeLa | 0.085 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of PI3K Pathway : Studies have shown that it inhibits PI3Kα activity, which is crucial for cell survival and proliferation in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways.
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Case Studies
A notable case study involved a series of derivatives based on thieno[3,4-d]pyridazine structures evaluated for their biological activities. Among these derivatives, the compound exhibited superior efficacy against multiple cancer types compared to others in its class.
Q & A
Q. How does the (Z)-configuration of the but-2-enamido group influence bioactivity?
- Methodological Answer :
- Stereoisomer synthesis : Prepare (E)-isomer via photochemical isomerization (UV light, 365 nm) and compare activities .
- Conformational analysis : Use NOESY NMR to confirm spatial proximity of substituents (e.g., 4-chlorophenyl and pyridazine ring) .
- Biological impact : Test isomers in cell-based assays (e.g., anti-inflammatory IL-6 suppression) to quantify stereospecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
